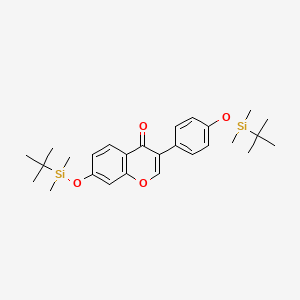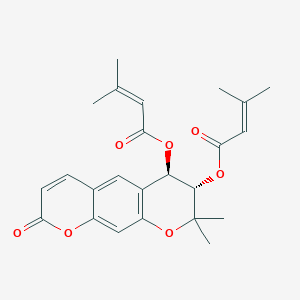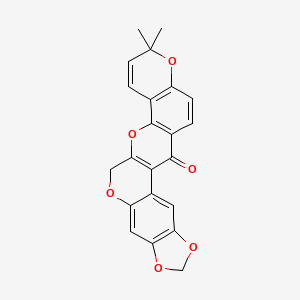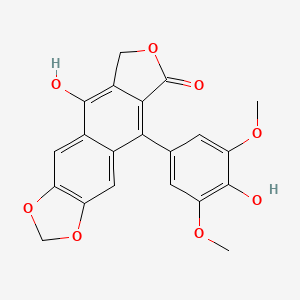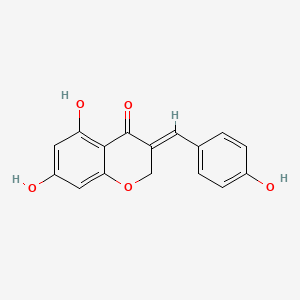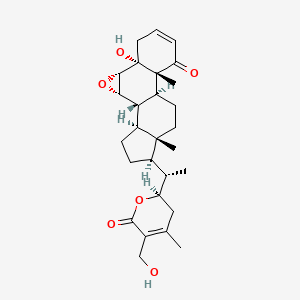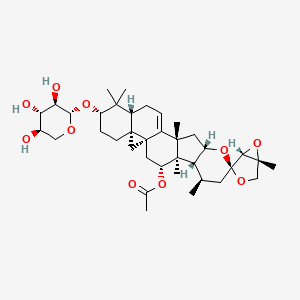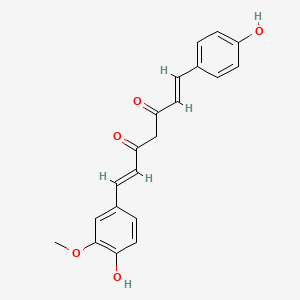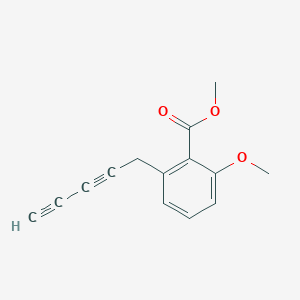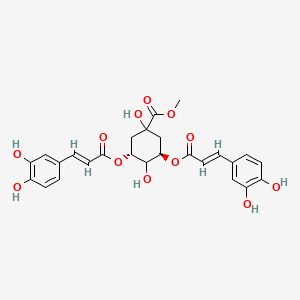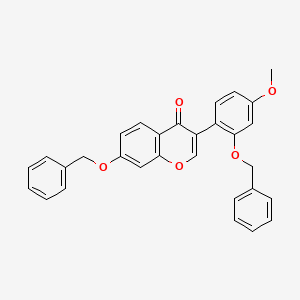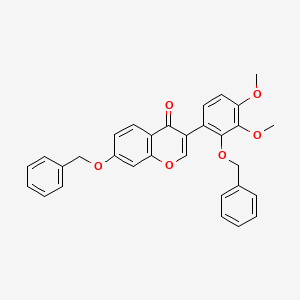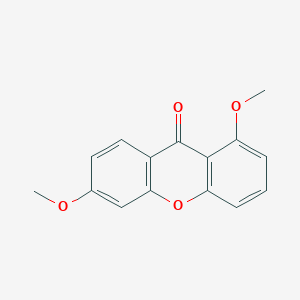
3,8-Dimethoxyxanthone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-Dimethoxyxanthone is a naturally occurring xanthone derivative, which is a type of polyphenolic compound. Xanthones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The structure of this compound consists of a xanthone core with methoxy groups attached at the 3rd and 8th positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethoxyxanthone typically involves the methylation of hydroxyl groups on the xanthone core. One common method is the reaction of 3,8-dihydroxyxanthone with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
3,8-Dimethoxyxanthone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The xanthone core can be reduced to form xanthene derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of xanthene derivatives.
Substitution: Formation of various substituted xanthones depending on the electrophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its anticancer, anti-inflammatory, and antioxidant properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
作用机制
The biological effects of 3,8-Dimethoxyxanthone are primarily due to its ability to interact with various molecular targets and pathways. It can inhibit the activity of certain enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. The exact mechanism of action may vary depending on the specific biological context and target.
相似化合物的比较
Similar Compounds
- 1,7-Dihydroxy-3,4-dimethoxyxanthone
- 1,3,7-Trihydroxy-2,8-dimethoxyxanthone
- 3,4,7,8-Tetramethoxyxanthone
Uniqueness
3,8-Dimethoxyxanthone is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other xanthone derivatives, it may exhibit different pharmacokinetic properties and therapeutic potential.
属性
CAS 编号 |
15069-44-0 |
|---|---|
分子式 |
C15H12O4 |
分子量 |
256.25 |
同义词 |
1,6-Dimethoxy-9H-xanthen-9-one; 1,6-Dimethoxyxanthone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


